REACTION_CXSMILES
|
[F:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1.[N+:12]([O-])([OH:14])=[O:13]>S(=O)(=O)(O)O>[N+:12]([C:6]1[CH:7]=[C:2]([F:1])[CH:3]=[C:4]([N+:9]([O-:11])=[O:10])[C:5]=1[CH3:8])([O-:14])=[O:13]
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Name
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|
Quantity
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30 mL
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Type
|
reactant
|
Smiles
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[N+](=O)(O)[O-]
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Name
|
|
Quantity
|
90 mL
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Type
|
solvent
|
Smiles
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S(O)(O)(=O)=O
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Name
|
|
Quantity
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50.21 g
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Type
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reactant
|
Smiles
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FC1=CC(=C(C=C1)C)[N+](=O)[O-]
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Name
|
|
Quantity
|
180 mL
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Type
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solvent
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Smiles
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S(O)(O)(=O)=O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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After stirring at room temperature for two hours
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The internal temperature of the mixture is maintained at 0°-5° C.
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Type
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ADDITION
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Details
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is added dropwise to the previous solution over three hours
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Duration
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3 h
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Type
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ADDITION
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Details
|
the mixture is poured slowly into ice
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Type
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EXTRACTION
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Details
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the products are extracted with methylene chloride (4×500 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
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The combined extracts are dried over magnesium sulfate
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Type
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FILTRATION
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Details
|
filtered
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Type
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FILTRATION
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Details
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The crude mixture is filtered through a short pad of silica gel
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Type
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CUSTOM
|
Details
|
recrystallized from ethyl acetate/exane
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Reaction Time |
2 h |
Name
|
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Type
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product
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Smiles
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[N+](=O)([O-])C1=C(C(=CC(=C1)F)[N+](=O)[O-])C
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |